2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c12-5(13)1-4-2-14-7(10-4)6-8-3-9-11-6/h2-3H,1H2,(H,12,13)(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANYHWBNPSXCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C2=NC=NN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244864 | |
| Record name | 2-(1H-1,2,4-Triazol-5-yl)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094219-65-4 | |
| Record name | 2-(1H-1,2,4-Triazol-5-yl)-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094219-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-1,2,4-Triazol-5-yl)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the construction of the triazole and thiazole rings followed by their conjugation. One common method involves the reaction of 4H-1,2,4-triazole-3-thiol with α-haloacetic acid under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved reaction control, higher yields, and reduced waste. This method can be particularly useful for scaling up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole or thiazole rings to their respective dihydro forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-carbon of the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Structural Characteristics
Molecular Formula: C7H6N4O2S
SMILES: C1=C(N=C(S1)C2=NC=NN2)CC(=O)O
InChIKey: SANYHWBNPSXCQX-UHFFFAOYSA-N
The compound features a triazole and thiazole moiety, which are known for their biological activities. Its structural characteristics allow it to interact with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. Studies have shown that 2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid demonstrates activity against a range of bacteria and fungi. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cell wall synthesis in microorganisms .
Anticancer Potential
There is emerging evidence that this compound may have anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of both triazole and thiazole groups is thought to enhance its efficacy by modulating cellular responses to stress .
Fungicide Development
Due to its antifungal properties, this compound has potential as a fungicide in agricultural practices. Its effectiveness against plant pathogens could provide a new avenue for crop protection strategies. Field trials are necessary to evaluate its efficacy in real-world agricultural settings .
Plant Growth Regulation
The compound may also serve as a plant growth regulator. Research indicates that certain thiazole derivatives can influence plant growth by modulating hormone levels or enhancing nutrient uptake. This application could be particularly beneficial in improving crop yields under suboptimal conditions .
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been explored for developing novel materials with enhanced properties. Its ability to form hydrogen bonds and coordinate with metal ions can lead to materials with improved thermal stability and mechanical strength .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, the compound may inhibit the activity of topoisomerase IV, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Molecular docking studies have shown that the compound can form stable complexes with various biological targets, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Trends
Stability and Commercial Viability
- The discontinuation of the target compound (CymitQuimica) contrasts with stable analogs like Lesinurad, suggesting challenges in scalability or degradation under storage conditions .
Biological Activity
2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid (CAS Number: 43142321) is a heterocyclic compound that exhibits diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound features a triazole ring and a thiazole moiety, which are known for their pharmacological significance.
Synthesis
Recent studies have focused on synthesizing derivatives of thiazole and triazole compounds. The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization processes that yield high purity and yield of the desired compound .
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Thiazole derivatives have been recognized for their anticancer activities. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC values indicating potent cytotoxicity .
Antioxidant Properties
The antioxidant activity of this compound has also been evaluated. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in cellular models. This property is crucial in preventing oxidative stress-related diseases .
Structure Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Contributes to the interaction with biological targets.
- Thiazole Moiety : Enhances lipophilicity and facilitates membrane permeability.
Research suggests that modifications in these rings can significantly alter the potency and selectivity of the compound against various biological targets .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Anticancer Study : A study involving a series of thiazole derivatives showed that those with electron-withdrawing groups exhibited higher cytotoxicity against cancer cell lines compared to their electron-donating counterparts.
- Antimicrobial Evaluation : Compounds structurally similar to this compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, 1,3-thiazole precursors are reacted with monochloroacetic acid in alkaline media (e.g., NaOH) at elevated temperatures (60–80°C). Equimolar ratios of reactants ensure controlled substitution at the thiol group. Post-reaction, purification involves recrystallization from ethanol/water mixtures .
- Key Steps :
Prepare 5-substituted-4H-1,2,4-triazole-3-thiol precursors.
React with monochloroacetic acid under reflux in aqueous alkali.
Neutralize with HCl to precipitate the product.
Q. How is structural confirmation performed for synthesized derivatives?
- Methodological Answer : Structural integrity is confirmed using a combination of:
- Elemental analysis (C, H, N content).
- IR spectroscopy (characteristic peaks for -SH at 2550–2650 cm⁻¹ and -COOH at 1700–1750 cm⁻¹).
- ¹H NMR (chemical shifts for thiazole protons at δ 6.8–7.5 ppm and triazole protons at δ 8.1–8.5 ppm).
- Thin-layer chromatography (TLC) to verify purity .
Q. What preliminary biological activities have been reported for this compound class?
- Methodological Answer : Initial screenings focus on antimicrobial and antifungal activities. For example:
- Agar diffusion assays against Staphylococcus aureus and Candida albicans.
- Minimum inhibitory concentration (MIC) determination via broth dilution (MIC values typically range 12.5–50 μg/mL).
- Toxicity is predicted computationally using tools like ProTox-II to prioritize low-risk candidates .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and reaction time?
- Methodological Answer : Microwave irradiation (e.g., 300 W, 100°C) reduces reaction times from hours to minutes by enhancing reaction kinetics. Key parameters include:
- Solvent selection (polar solvents like DMF enhance microwave absorption).
- Catalyst optimization (e.g., K₂CO₃ for deprotonation).
- Reaction monitoring via LC-MS to track intermediate formation .
Q. What strategies are used to analyze degradation pathways and ensure compound stability?
- Methodological Answer : Stability studies under stress conditions (heat, light, pH extremes) involve:
- HPLC-DAD analysis to detect degradation products (e.g., API degradation under acidic conditions).
- Mass balance calculations (total impurities ≤2% w/w after 30 days at 40°C/75% RH).
- Kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Q. How can computational methods predict toxicity and guide structural optimization?
- Methodological Answer :
Use QSAR models (e.g., TOPKAT) to predict LD₅₀ and hepatotoxicity.
Molecular docking to assess binding to off-target receptors (e.g., hERG channels).
Prioritize derivatives with lower predicted toxicity (e.g., LD₅₀ > 500 mg/kg) for in vivo testing .
Q. What HPLC-DAD parameters ensure accurate quantification of the compound in complex matrices?
- Methodological Answer :
- Column : C18 (250 × 4.6 mm, 5 μm).
- Mobile phase : Gradient of 0.1% formic acid in water and acetonitrile (20–80% over 15 min).
- Detection : UV at 254 nm for triazole/thiazole absorption.
- Validation per ICH guidelines (linearity R² > 0.999, LOQ 0.1 μg/mL) .
Q. How are metal complexes or salts designed to enhance bioavailability?
- Methodological Answer :
React the parent acid with metal sulfates (e.g., CuSO₄, ZnSO₄) in aqueous NaOH.
Characterize complexes via elemental analysis (metal content) and UV-Vis (d-d transitions for Cu²⁺ at 600–800 nm).
Assess solubility enhancements using shake-flask method (e.g., 2.5-fold increase in water solubility for Zn complexes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
